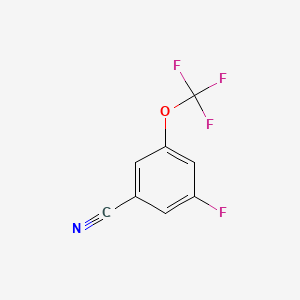3-Fluoro-5-(trifluoromethoxy)benzonitrile
CAS No.: 1352999-93-9
Cat. No.: VC2699591
Molecular Formula: C8H3F4NO
Molecular Weight: 205.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1352999-93-9 |
|---|---|
| Molecular Formula | C8H3F4NO |
| Molecular Weight | 205.11 g/mol |
| IUPAC Name | 3-fluoro-5-(trifluoromethoxy)benzonitrile |
| Standard InChI | InChI=1S/C8H3F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H |
| Standard InChI Key | WACIMAFLAUYVCN-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1OC(F)(F)F)F)C#N |
| Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)F)F)C#N |
Introduction
Synthesis and Production
| Product Reference | CAS Number | Purity | Availability Status |
|---|---|---|---|
| 54-PC302958 | 1352999-93-9 | Not specified | Available (Est. delivery: Wed 23 Apr 25) |
| 3D-CEC99993 | 1352999-93-9 | Min. 95% | Discontinued product |
The limited commercial listings suggest that this compound may be primarily produced for specialized applications or as an intermediate in specific synthetic pathways, rather than being manufactured at large scale for general use .
Current Research Status and Future Directions
Research Limitations
Research on 3-Fluoro-5-(trifluoromethoxy)benzonitrile appears to be limited based on the available search results . Several factors may contribute to these limitations:
-
Specialized nature of the compound, potentially restricting its study to specific research areas
-
Limited commercial availability, which may reduce accessibility for broader research
-
Focus on application-specific investigations rather than fundamental characterization studies
These limitations create opportunities for more comprehensive investigations of the compound's fundamental properties, reactivity patterns, and potential applications across various fields.
Future Research Directions
Future research on 3-Fluoro-5-(trifluoromethoxy)benzonitrile could productively focus on several directions:
-
Comprehensive characterization of physical and chemical properties, including precise determination of melting point, boiling point, and solubility parameters across various solvent systems
-
Development of efficient and scalable synthetic routes to improve accessibility
-
Systematic evaluation of reactivity patterns, particularly transformations of the nitrile group in the context of the fluorinated substituents
-
Investigation of potential applications in pharmaceutical development, focusing on structure-activity relationships in biological systems
-
Assessment of environmental fate and ecotoxicological profile to inform sustainable use practices
-
Exploration of novel applications in materials science, leveraging the unique electronic properties conferred by the fluorinated substituents
Addressing these research directions would contribute to a more comprehensive understanding of this specialized fluorinated compound and potentially expand its applications in various scientific and technological domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume